6-Formyl-4-methylpyridine-2-carbonitrile
Description
6-Formyl-4-methylpyridine-2-carbonitrile is a pyridine derivative featuring a formyl (-CHO) group at position 6, a methyl (-CH₃) group at position 4, and a nitrile (-CN) group at position 2. This compound’s structure combines electron-withdrawing (formyl, nitrile) and electron-donating (methyl) substituents, making it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and coordination complexes.
Properties
Molecular Formula |
C8H6N2O |
|---|---|
Molecular Weight |
146.15 g/mol |
IUPAC Name |
6-formyl-4-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C8H6N2O/c1-6-2-7(4-9)10-8(3-6)5-11/h2-3,5H,1H3 |
InChI Key |
BOGAVRJZGXEHGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)C#N)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formyl-4-methylpyridine-2-carbonitrile typically involves the formylation of 4-methylpyridine-2-carbonitrile. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of 6-Formyl-4-methylpyridine-2-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it more suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-Formyl-4-methylpyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation using bromine (Br2) in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in the presence of iron (Fe) as a catalyst.
Major Products Formed
Oxidation: 6-Carboxy-4-methylpyridine-2-carbonitrile.
Reduction: 6-Formyl-4-methylpyridine-2-amine.
Substitution: 6-Formyl-4-bromomethylpyridine-2-carbonitrile.
Scientific Research Applications
6-Formyl-4-methylpyridine-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Formyl-4-methylpyridine-2-carbonitrile depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The formyl and carbonitrile groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Observations:
Electronic Effects :
- The formyl group in 6-Formyl-4-methylpyridine-2-carbonitrile is strongly electron-withdrawing, activating the pyridine ring for nucleophilic substitutions or condensations. In contrast, methoxy groups (e.g., in ) are electron-donating, reducing ring reactivity .
- Chloro substituents (e.g., ) are moderately electron-withdrawing but less reactive toward nucleophiles compared to formyl groups.
Solubility and Intermolecular Interactions: Compounds with bulky aryl groups (e.g., phenyl in or methoxyphenyl in ) exhibit lower solubility in polar solvents due to hydrophobic interactions.
Methylthio groups (e.g., ) participate in nucleophilic substitutions, while nitriles (common in all compounds) enable click chemistry or hydrolysis to amides.
Table 2: Physicochemical Data (Where Available)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
